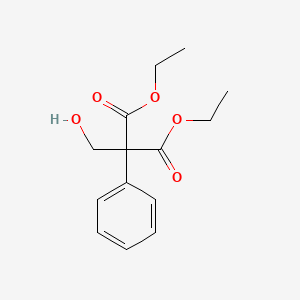

Diethyl 2-(hydroxymethyl)-2-phenylmalonate

描述

Structure

3D Structure

属性

IUPAC Name |

diethyl 2-(hydroxymethyl)-2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-3-18-12(16)14(10-15,13(17)19-4-2)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMNPSMPNZSQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)(C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623658 | |

| Record name | Diethyl (hydroxymethyl)(phenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278791-10-9 | |

| Record name | Diethyl (hydroxymethyl)(phenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Diethyl 2 Hydroxymethyl 2 Phenylmalonate Reactivity

Elucidation of Hydrolytic Pathways and Ester Cleavage

The cleavage of the ester groups in substituted diethyl phenylmalonates is a critical step that often precedes or occurs in concert with subsequent reactions. While standard acid- or base-catalyzed hydrolysis is a common pathway for simple esters, the reactivity of highly substituted malonates can be more complex. jove.comjove.comlibretexts.org

Research into the hydrolysis of a complex derivative of diethyl 2-(hydroxymethyl)-2-phenylmalonate revealed a pathway that deviates from simple ester cleavage. nih.govacs.org In a study on an intestine-specific inhibitor of microsomal triglyceride transfer protein (MTP), which contains the diethyl 2-phenylmalonate moiety, experiments using ¹⁸O-labeled water (H₂¹⁸O) showed no incorporation of the isotope into the final carboxylic acid metabolite. nih.gov This finding suggested that the reaction did not proceed through a simple direct cleavage of the ester linkage. nih.govacs.org Instead, evidence pointed towards a more intricate mechanism involving an initial hydrolysis of one of the ethyl ester groups, followed by a rapid decarboxylative fragmentation. nih.gov The characterization of atropic acid as a metabolite in this reaction provided strong support for this fragmentation pathway. nih.govacs.org

Further studies on related compounds, such as diethyl 2-(perfluorophenyl)malonate, have highlighted the challenges in achieving hydrolysis without inducing subsequent decarboxylation. beilstein-journals.orgnih.gov Attempts to hydrolyze this compound under both acidic and basic conditions did not yield the desired 2-(perfluorophenyl)malonic acid. beilstein-journals.orgnih.gov Instead, the reaction consistently led to the formation of 2-(perfluorophenyl)acetic acid, indicating that the malonic acid intermediate is highly unstable and readily decarboxylates under the reaction conditions. beilstein-journals.orgnih.gov

While detailed kinetic and thermodynamic parameters for the hydrolysis of this compound are not extensively documented in the literature, studies on related substituted malonates provide insight into the reaction's feasibility and conditions. The hydrolysis of esters can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. organicchemistrytutor.comucalgary.ca Basic hydrolysis, or saponification, is typically irreversible because the resulting carboxylate anion is unreactive towards nucleophilic attack. libretexts.org

Investigations into the hydrolysis of diethyl 2-(perfluorophenyl)malonate under various acidic conditions demonstrate the influence of the reaction environment on the outcome. As shown in the table below, vigorous conditions are required to drive the reaction, which invariably results in both hydrolysis and decarboxylation.

| Acidic Reagent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| TFA (Trifluoroacetic acid) | Reflux | 24 | Starting material recovered | - | beilstein-journals.orgnih.gov |

| HCl (conc.) / Dioxane | Reflux | 24 | Starting material recovered | - | beilstein-journals.orgnih.gov |

| HBr (48%) / AcOH | Reflux | 12 | 2-(perfluorophenyl)acetic acid | 63 | beilstein-journals.orgnih.gov |

This table summarizes the outcomes of acid-catalyzed hydrolysis attempts on diethyl 2-(perfluorophenyl)malonate, a related substituted malonate ester. beilstein-journals.orgnih.gov

Enzymes, particularly carboxylesterases, can exhibit high specificity in the hydrolysis of malonate esters. In the case of the MTP inhibitor JTT-130, its selective action is achieved through rapid hydrolysis of its ester linkage by liver-specific carboxylesterases, which transforms it into an inactive carboxylic acid metabolite. nih.govacs.org This enzymatic action is crucial for its tissue-specific activity. nih.gov

The specificity of this enzymatic pathway was confirmed by synthesizing an analogue where the diethyl-2-phenylmalonate group was replaced with an N,N-diethyl-2-phenylmalonamide substituent. acs.org This amide-containing compound proved to be resistant to the hydrolytic cleavage and subsequent decarboxylative fragmentation pathway, demonstrating the enzyme's specific requirement for the ester functionality. acs.org

Decarboxylative Processes in Substituted Malonates

Decarboxylation is a hallmark reaction of malonic acids and their derivatives, typically occurring upon heating after the ester groups have been hydrolyzed to carboxylic acids. masterorganicchemistry.com The mechanism for the thermal decarboxylation of a substituted malonic acid involves a cyclic, six-membered transition state. jove.comyoutube.com This process leads to the formation of an enol intermediate, which then tautomerizes to the more stable substituted carboxylic acid. jove.comjove.comorganicchemistrytutor.comjove.com

However, as seen with derivatives of this compound, the hydrolysis and decarboxylation steps can be intimately linked in a process described as decarboxylative fragmentation. nih.govacs.org This suggests a mechanism where the loss of carbon dioxide is facilitated by the initial hydrolysis of an ester group, potentially bypassing the formation of a stable diacid intermediate. nih.gov

In biological systems, decarboxylation can be catalyzed by highly specialized enzymes. Arylmalonate decarboxylase (AMDase) is a notable enzyme that catalyzes the asymmetric decarboxylation of α-arylmalonates. frontiersin.org Discovered in the bacterium Alcaligenes bronchisepticus, AMDase operates without a cofactor and is biotin-independent. frontiersin.org A crucial requirement for its activity is the presence of a free di-acid substrate; ester, amide, or alcohol derivatives are not converted. frontiersin.org

The proposed mechanism for AMDase involves the stabilization of the transition state leading to a putative enediolate intermediate. nih.gov This enzymatic control allows for the stereoselective decarboxylative protonation of a range of disubstituted malonic acids, yielding valuable homochiral carboxylic acids. nih.gov

The nature of the substituent at the α-position of the malonate has a profound effect on the rate and feasibility of decarboxylation. The stability of the carbanion or enolate intermediate formed during the reaction is a key factor. psu.edu

Studies using AMDase have quantified the effect of different aromatic substituents on enzymatic decarboxylation rates. The phenyl group is particularly effective at stabilizing the electron density that develops in the transition state. nih.gov As shown in the table below, substrates with a phenyl group generally exhibit higher catalytic efficiency compared to those with electron-rich heteroaromatic rings like furan. nih.gov

| α-Substituent | Km (mM) | kcat (s-1) | Reference |

|---|---|---|---|

| Phenyl | ~10 | ~350 | nih.gov |

| Furan-2-yl | 10.1 ± 4.5 | 188.2 ± 77 | nih.gov |

| Hydroxy-phenyl | - | Higher than furanyl substrates | nih.gov |

This table presents a comparison of kinetic parameters for the AMDase-catalyzed decarboxylation of α-substituted malonic acids, illustrating the influence of the aromatic substituent. nih.gov

Strongly electron-withdrawing groups also significantly influence stability. For example, 2-(perfluorophenyl)malonic acid, the intermediate in the hydrolysis of its diethyl ester, is unexpectedly thermally unstable and readily undergoes decarboxylation even under conditions where other phenylmalonic acids with electron-withdrawing groups are stable. beilstein-journals.orgnih.gov Conversely, an electron-rich α-(pyrrol-2-yl) malonic acid proved to be so unstable that it underwent rapid spontaneous decarboxylation, possibly facilitated by intramolecular hydrogen bonding. nih.gov

Analysis of Reaction Intermediates and Transition States

The analysis of reaction intermediates and transition states is crucial for a complete understanding of the reactivity of this compound. In the classic thermal decarboxylation of the corresponding diacid, the reaction proceeds through a concerted, cyclic six-membered transition state, which leads to the formation of an enol intermediate. jove.comjove.commasterorganicchemistry.comjove.com This enol subsequently tautomerizes to the final carboxylic acid product. jove.com

For the unique hydrolytic pathway involving decarboxylative fragmentation, the intermediates are different. The detection of atropic acid and its glutathione conjugates in microsomal incubations points to the formation of an electrophilic acrylate species as a key intermediate in the fragmentation process. nih.govacs.org

In the context of enzymatic reactions, the transition state for AMDase-catalyzed decarboxylation is thought to be stabilized by the enzyme's active site, leading to a putative enediolate intermediate. nih.gov The precise structure and energetics of these transient species can be investigated using computational methods. Density Functional Theory (DFT) has been used to model the reaction mechanisms of related compounds like diethyl 2-phenylmalonate, providing valuable insights into the energies of various intermediates and transition states along the reaction coordinate. acs.org

Detection and Characterization of Fleeting Intermediates (e.g., using ¹⁸O labeling)

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. In the context of this compound and its analogs, ¹⁸O labeling has been instrumental in clarifying the mechanism of ester hydrolysis.

Instead, the experimental evidence pointed towards a more complex pathway involving the initial hydrolysis of one of the pendant malonate ethyl ester groups. This step is followed by a decarboxylative fragmentation, which ultimately leads to the final products. The characterization of atropic acid (2-phenylacrylic acid) as a metabolite further supported this proposed mechanism. The formation of atropic acid suggests the elimination of the hydroxymethyl substituent, a process that would be facilitated by the initial hydrolysis and decarboxylation of the malonate moiety acs.org.

Further evidence for this intricate mechanism came from studies on an analog, diethyl 2-(2-(2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)ethyl)-2-phenylmalonate, which contains an additional methylene (B1212753) group. In this case, ¹⁸O was readily incorporated into the carboxylic acid product during enzymatic hydrolysis. This finding indicates a direct hydrolytic cleavage of the ester group, as the fragmentation pathway is blocked by the additional methylene unit. The resistance of an amide-substituted analog to the hydrolytic cleavage and fragmentation pathway further solidified the proposed mechanism acs.org.

These findings are summarized in the table below:

| Compound | ¹⁸O Incorporation in Carboxylic Acid Metabolite | Proposed Hydrolysis Mechanism |

| Diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate | No | Initial hydrolysis of a malonate ester followed by decarboxylative fragmentation. |

| Diethyl 2-(2-(2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)ethyl)-2-phenylmalonate | Yes | Direct hydrolytic cleavage of the ester group. |

| 3-(ethylamino)-2-(ethylcarbamoyl)-3-oxo-2-phenylpropyl 2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetate | Resistant to cleavage | The N,N-diethyl-2-phenylmalonamide substituent prevents the fragmentation pathway. |

Computational Studies on Reaction Mechanisms

For instance, a computational study using the M06-2X-D3/6-31+G(d,p) method investigated the reaction between diphenylamine and diethyl 2-phenylmalonate. The study elucidated a multi-step reaction pathway leading to the formation of 4-hydroxy-1,3-diphenylquinolin-2(1H)-one. The calculated reaction mechanism involved a series of elementary steps, including an addition reaction, two dealcoholization steps, an enolization, a ring-closure, and a hydrogen shift. The calculations also revealed the crucial role of water as a catalyst in promoting these reactions.

Furthermore, the study explored subsequent transformations of the initial product, identifying two possible pathways for the formation of a second product, 3-chloro-1,3-diphenylquinoline-2,4(1H,3H)-dione. By analyzing the Gibbs free energy surfaces, the computational model predicted the more favorable reaction pathway, with a rate-determining step having an activation energy of 24.9 kcal/mol. The study also examined the role of different bases in promoting a final ring-enlargement reaction, demonstrating that Triton B is a more effective catalyst than TMG for this transformation, with a calculated activation energy of 10.1 kcal/mol, which is consistent with the reaction proceeding at room temperature.

The key findings from this computational study are summarized in the following table:

| Reactants | Computational Method | Key Mechanistic Findings |

| Diphenylamine and Diethyl 2-phenylmalonate | M06-2X-D3/6-31+G(d,p) | - Multi-step mechanism involving addition, dealcoholization, enolization, ring-closure, and H-shift. - Catalytic role of water. - Identification of the favorable pathway for a subsequent reaction based on Gibbs free energy. - Evaluation of base effectiveness for a ring-enlargement reaction. |

These examples highlight the potential of computational chemistry to provide a detailed, step-by-step understanding of the reaction mechanisms of this compound and its derivatives. Such studies can predict the feasibility of different reaction pathways, identify key intermediates and transition states, and explain the role of catalysts, thereby guiding experimental efforts in organic synthesis.

Applications of Diethyl 2 Hydroxymethyl 2 Phenylmalonate in Advanced Synthetic Chemistry

Precursor in Pharmaceutical and Bioactive Compound Synthesis

The unique arrangement of functional groups in diethyl 2-(hydroxymethyl)-2-phenylmalonate makes it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. Its utility is particularly evident in the development of specific therapeutic agents where the core structure can be elaborated into pharmacologically active molecules.

Research has highlighted the significance of the diethyl phenylmalonate framework in the design of targeted therapies, including microsomal triglyceride transfer protein (MTP) inhibitors and anticonvulsants.

Microsomal Triglyceride Transfer Protein (MTP) Inhibitors

The diethyl 2-phenylmalonate motif is a core structural component of certain intestine-specific inhibitors of microsomal triglyceride transfer protein (MTP). MTP is a crucial protein for the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestines. Inhibition of MTP is a therapeutic strategy for managing dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.

One notable example is the clinical candidate JTT-130, chemically named Diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate. This compound is an intestine-specific MTP inhibitor designed to avoid the hepatic side effects associated with non-specific MTP inhibition, such as hepatic steatosis (fatty liver) and elevated liver transaminases wikipedia.org.

The selectivity of JTT-130 is achieved through a novel hydrolytic mechanism. In the liver, the compound is rapidly hydrolyzed by carboxylesterases, leading to the formation of an inactive carboxylic acid metabolite. This process involves the initial hydrolysis of one of the ethyl ester groups of the malonate moiety, followed by a decarboxylative fragmentation. This clever design ensures that the inhibitory action is primarily confined to the intestine, minimizing liver-related adverse effects wikipedia.org. The presence of the this compound core is integral to this tissue-specific activity.

Anticonvulsants

The 2-phenyl-1,3-propanediol (B123019) structure is a key pharmacophore in certain anticonvulsant drugs. The important antiepileptic drug Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate, is a prominent example bu.edu.eg. The synthesis of Felbamate relies on the creation of the 2-phenyl-1,3-propanediol intermediate bu.edu.eg.

This intermediate is classically synthesized by the chemical reduction of diethyl phenylmalonate, the parent compound to this compound. Reagents such as lithium aluminum hydride are used to reduce the two ester groups of the malonate to primary alcohols, yielding the 1,3-diol structure bu.edu.eg.

Given this established synthetic pathway, this compound represents a highly valuable starting material for the synthesis of novel, substituted analogues of Felbamate. The reduction of this compound would yield 2-(hydroxymethyl)-2-phenylpropane-1,3-diol, a triol that could serve as a scaffold for developing new anticonvulsant agents with potentially modified pharmacological profiles.

| Therapeutic Agent Class | Example Drug/Candidate | Role of Malonate Precursor | Key Transformation |

|---|---|---|---|

| MTP Inhibitor | JTT-130 | Forms the core structure responsible for tissue-specific hydrolysis in the liver, minimizing systemic side effects. wikipedia.org | Ester hydrolysis and decarboxylative fragmentation. wikipedia.org |

| Anticonvulsant | Felbamate | Precursor to the 2-phenyl-1,3-propanediol backbone, a critical pharmacophore for anticonvulsant activity. bu.edu.eg | Reduction of malonate esters to a 1,3-diol. bu.edu.eg |

Building Block in Agrochemical Development

While phenylmalonate derivatives are generally recognized as versatile building blocks in the synthesis of both pharmaceuticals and agrochemicals, specific examples detailing the application of this compound as an intermediate for herbicides and pesticides are not prominently documented in publicly available research. However, the chemical reactivity of the molecule suggests its potential utility in this field for creating complex, biologically active compounds.

There is no specific information available in the provided search results detailing the use of this compound as an intermediate in the synthesis of specific herbicides or pesticides.

Utility in the Construction of Diverse Molecular Architectures

The chemical functionality of this compound provides a platform for constructing a variety of molecular structures, with the synthesis of substituted 1,3-diols being a particularly notable application.

The conversion of malonic esters into 1,3-diols is a fundamental and powerful transformation in organic synthesis. This reaction is typically achieved through reduction using powerful hydride-donating agents.

As demonstrated in the synthesis of the intermediate for the anticonvulsant Felbamate, diethyl phenylmalonate can be effectively reduced to 2-phenyl-1,3-propanediol bu.edu.eg. This reaction is commonly performed using reagents like lithium aluminum hydride (LiAlH₄) or aluminum hydride (AlH₃) in an appropriate ether solvent such as tetrahydrofuran (THF) bu.edu.eg.

This established methodology is directly applicable to this compound. The reduction of its two ester functionalities would proceed as follows:

Reaction Scheme: Reduction of this compound

Starting Material: this compound

Reagent: Lithium Aluminum Hydride (LiAlH₄) or similar reducing agent

Product: 2-(hydroxymethyl)-2-phenylpropane-1,3-diol

The resulting product, a triol, is a highly functionalized molecule that can be used in further synthetic steps. The 1,3-diol motif is a common structural feature found in a wide range of natural products, including polyketides and polypropionates, which often possess significant therapeutic potential. The ability to generate these hydroxymethylated 1,3-diol structures makes this compound a valuable building block for natural product synthesis and medicinal chemistry.

| Starting Malonate Derivative | Key Reducing Agent | Resulting 1,3-Diol Product | Relevance/Application |

|---|---|---|---|

| Diethyl phenylmalonate | Lithium Aluminum Hydride (LiAlH₄) | 2-phenyl-1,3-propanediol | Intermediate for the anticonvulsant drug Felbamate. bu.edu.eg |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-(hydroxymethyl)-2-phenylpropane-1,3-diol | Precursor for substituted diols and analogues of bioactive molecules. |

Formation of Polyfunctionalized Systems and Indene Derivatives

This compound serves as a versatile building block for the synthesis of complex, polyfunctionalized molecules and heterocyclic systems, including indene derivatives. Its unique structure, featuring a quaternary carbon substituted with a phenyl ring, a hydroxymethyl group, and two ethyl ester functionalities, allows for a variety of chemical transformations. The presence of multiple reactive sites enables its participation in sequential or one-pot reactions to construct intricate molecular architectures.

One of the significant applications of substituted malonic esters is in the synthesis of indanones, which are key structural motifs in many biologically active compounds. Research has demonstrated that substituted diethyl malonates can undergo an intramolecular cyclization process involving hydrolysis, decarboxylation, and ring formation in a single step when treated with a phosphoric acid-containing compound. This methodology provides a direct route to substituted indanone derivatives.

Applying this precedent, this compound could be a valuable precursor for 2-substituted indanones. The reaction would likely proceed through an acid-catalyzed intramolecular acylation, where one of the ester groups reacts with the activated phenyl ring. The hydroxymethyl group at the quaternary center offers a synthetic handle for further functionalization, allowing for the introduction of diverse chemical moieties into the final indene structure. This group could be protected prior to cyclization or transformed post-cyclization to generate a library of novel indene derivatives.

The general transformation is outlined in the reaction scheme below:

Reaction Scheme: Plausible Synthesis of a Substituted Indanone

| Reactant | Reagent | Product |

|---|

This strategic approach simplifies the synthesis of complex indanones, which are otherwise challenging to prepare, by leveraging the inherent reactivity of the malonate precursor.

Potential in Specialty Chemicals and Materials Science

The distinct molecular architecture of this compound also positions it as a promising candidate for applications in the fields of specialty chemicals and materials science. The combination of aromatic and aliphatic components, along with multiple functional groups, allows for its use in the design of novel materials with tailored properties.

Precursors for Polymer Synthesis and Advanced Materials

This compound can be classified as an AB₂-type monomer, where the hydroxyl group (A) can react with the two ester functionalities (B). This characteristic makes it an ideal precursor for the synthesis of hyperbranched polymers, specifically aliphatic polyesters.

The synthesis of hyperbranched polyesters from AB₂ monomers via polycondensation is a well-established method for creating polymers with a high degree of branching, numerous terminal functional groups, and unique physical properties such as low viscosity and high solubility. In this context, this compound can undergo self-condensation at elevated temperatures, potentially with a catalyst, to form a highly branched polyester architecture. The phenyl groups would be located at the core of the branching points, influencing the thermal and mechanical properties of the resulting polymer.

The general polymerization scheme would involve the transesterification reaction between the hydroxyl group of one monomer and the ester groups of another, leading to the formation of ester linkages and the release of ethanol. The process can be controlled to achieve a desired molecular weight and degree of branching.

The properties of such polyesters can be fine-tuned by adjusting the reaction conditions. For instance, studies on similar aliphatic hyperbranched polyesters derived from diethyl malonate have shown that molecular weight increases with reaction time, particularly under reduced pressure.

Table 1: Representative Properties of Diethyl Malonate-Based Hyperbranched Polyesters

| Monomer Type | Polymerization Conditions | Molecular Weight (Mw) | Polydispersity (PD) |

|---|---|---|---|

| AB₂ Aliphatic | 190°C, 8 hours (atmospheric pressure) | ~25,000 g/mol | 2.8 |

These polymers, with their globular shape and functionalized surfaces, have potential applications in areas such as drug delivery, coatings, and as rheology modifiers. The incorporation of the phenyl ring from this compound is expected to enhance the thermal stability and modify the solubility characteristics of the resulting polyesters compared to purely aliphatic analogues.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the definitive structural analysis of organic compounds in solution. For Diethyl 2-(hydroxymethyl)-2-phenylmalonate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to establish the intricate network of covalent bonds.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Elucidation

To overcome the limitations of one-dimensional NMR in complex molecules, a suite of two-dimensional (2D) NMR experiments is utilized.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in identifying adjacent protons, such as those within the ethyl groups of the ester functionalities and potentially between the hydroxymethyl protons and the phenyl ring protons, depending on the rotational dynamics.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons. For the target molecule, HSQC would definitively link the methylene (B1212753) and methyl protons of the ethyl esters to their corresponding carbons, the hydroxymethyl protons to their carbon, and the aromatic protons to their respective carbons on the phenyl ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and occasionally four). This is crucial for piecing together the molecular skeleton, especially in identifying quaternary carbons that lack directly attached protons. In the case of this compound, HMBC would be vital for confirming the connectivity between the phenyl ring, the central quaternary carbon, the hydroxymethyl group, and the two diethyl ester groups. For instance, correlations would be expected between the hydroxymethyl protons and the quaternary carbon, as well as the carbonyl carbons of the ester groups.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Phenyl-H | Other Phenyl-H | Phenyl-C | Other Phenyl-C, Quaternary-C |

| Hydroxymethyl-CH₂ | Hydroxyl-OH | Hydroxymethyl-C | Quaternary-C, Carbonyl-C |

| Ethyl-CH₂ (ester) | Ethyl-CH₃ (ester) | Ethyl-CH₂-C (ester) | Carbonyl-C, Ethyl-CH₃-C (ester) |

| Ethyl-CH₃ (ester) | Ethyl-CH₂ (ester) | Ethyl-CH₃-C (ester) | Ethyl-CH₂-C (ester) |

| Hydroxyl-OH | Hydroxymethyl-CH₂ | - | Hydroxymethyl-C, Quaternary-C |

Dynamic NMR for Conformational Analysis and Exchange Phenomena

The presence of rotatable single bonds in this compound, particularly around the central quaternary carbon, suggests the possibility of conformational isomers. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at variable temperatures, can provide insights into these dynamic processes. By monitoring changes in the NMR line shapes as a function of temperature, it is possible to determine the energy barriers to bond rotation and to characterize the different conformational states of the molecule. Furthermore, proton exchange phenomena, such as the exchange of the hydroxyl proton with residual water or other protic species, can also be investigated using DNMR techniques.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₈O₅), the expected monoisotopic mass would be calculated and compared to the experimentally determined value. The high accuracy of HRMS, typically to within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula, distinguishing it from other potential structures with the same nominal mass.

| Parameter | Theoretical Value |

| Molecular Formula | C₁₄H₁₈O₅ |

| Monoisotopic Mass | 266.11542 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule by revealing its characteristic fragmentation pathways. For this compound, MS/MS analysis would likely reveal characteristic losses of functional groups. Common fragmentation patterns for similar malonate derivatives often involve the loss of the ester groups (e.g., loss of an ethoxy group, -OCH₂CH₃, or an entire ethyl formate (B1220265) moiety, HCOOCH₂CH₃) and cleavages related to the hydroxymethyl and phenyl substituents. A systematic analysis of these fragmentation patterns helps to confirm the proposed structure and can be used to differentiate it from isomers. A generalized fragmentation pathway might include the initial loss of a water molecule from the hydroxymethyl group, followed by cleavages of the ester side chains.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

A detailed analysis of the vibrational modes can provide further insights into the molecular structure and bonding. The precise positions and shapes of the absorption bands can be influenced by factors such as hydrogen bonding, which would be particularly relevant for the hydroxyl group in this molecule.

Below is a table of expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500-3200 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Ester) | Stretching | ~1735 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ester) | Stretching | 1300-1000 |

| C-O (Alcohol) | Stretching | ~1050 |

Chiral Chromatography for Enantiomeric Excess Determination and Chiral Resolution

The analysis and separation of enantiomers of this compound are critical for research in asymmetric synthesis and the development of stereochemically pure compounds. Due to the presence of a stereogenic center at the C2 position of the malonate backbone, the compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for both determining the enantiomeric excess (ee) of a mixture and for the preparative resolution of the racemate. asianpubs.orgrsc.org

The fundamental principle of chiral HPLC involves the differential interaction of the enantiomers with a chiral stationary phase (CSP). asianpubs.org These CSPs create a diastereomeric relationship with the individual enantiomers, leading to different retention times and, consequently, their separation. For compounds like this compound, polysaccharide-based CSPs are particularly effective. asianpubs.org

Detailed research findings indicate that columns packed with derivatives of amylose (B160209) and cellulose (B213188), such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), demonstrate high chiral recognition capabilities for a wide array of racemic compounds. asianpubs.org The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, where the aromatic phenyl group of the analyte can insert into chiral cavities of the stationary phase. asianpubs.org

The mobile phase composition, typically a mixture of a non-polar alkane like hexane (B92381) and a polar alcohol modifier such as isopropanol, is a critical parameter that is optimized to achieve baseline resolution of the enantiomeric peaks. asianpubs.org Detection is commonly performed using a UV spectrophotometer, as the phenyl group provides strong chromophoric activity. asianpubs.orgwiley-vch.de

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

The following tables outline typical conditions and present illustrative data for the chiral separation of phenylmalonate derivatives.

Table 1: Typical Chiral HPLC Conditions for Analysis of Phenylmalonate Derivatives This interactive table details common parameters for the chiral HPLC analysis.

| Parameter | Description | Typical Value/Type | Source |

| Instrument | High-Performance Liquid Chromatography System | HPLC | asianpubs.org |

| Column (CSP) | Chiral Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | asianpubs.orgwiley-vch.de |

| Dimensions | Column Length x Internal Diameter | 250 x 4.6 mm | asianpubs.org |

| Mobile Phase | Eluent mixture | n-Hexane / 2-Propanol (Isopropanol) | asianpubs.orgwiley-vch.de |

| Composition | Volumetric Ratio (v/v) | 80 / 20 | wiley-vch.de |

| Flow Rate | Rate of mobile phase delivery | 1.0 mL/min | asianpubs.orgwiley-vch.de |

| Temperature | Column operating temperature | 25 °C (Ambient) | asianpubs.org |

| Detection | Method of analyte detection | UV Spectrophotometry | asianpubs.org |

| Wavelength | Wavelength for detection | 254 nm | asianpubs.orgwiley-vch.de |

Table 2: Illustrative Chromatographic Data for Chiral Resolution This table provides an example of the data obtained from a successful chiral separation, which allows for the determination of enantiomeric excess.

| Parameter | Enantiomer 1 ((S)-form) | Enantiomer 2 ((R)-form) | Notes |

| Retention Time (t_R) | 5.3 min | 5.7 min | Based on similar compounds. wiley-vch.de |

| Peak Area (A) | 97.5 | 2.5 | Assuming a sample with high enantiomeric purity. |

| Resolution (R_s) | - | > 1.5 | A value greater than 1.5 indicates baseline separation. |

| Calculated ee (%) | - | 95% | Calculated as [(97.5 - 2.5) / (97.5 + 2.5)] * 100. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of a molecule. DFT provides a good balance between accuracy and computational cost, making it a popular method for studying medium-sized organic molecules like Diethyl 2-(hydroxymethyl)-2-phenylmalonate.

DFT calculations can be used to model the reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways. For instance, in reactions such as alkylation or acylation, DFT can help determine which atom is the most nucleophilic and therefore most likely to react. This is achieved by analyzing molecular orbitals and electrostatic potential maps.

The regioselectivity of reactions, such as those involving the hydroxyl group versus the ester functionalities, can also be elucidated. By comparing the activation energies for different reaction pathways, the preferred site of attack can be identified. Similarly, in reactions that can produce stereoisomers, DFT can be used to predict the stereoselectivity by calculating the energies of the diastereomeric transition states. Studies on related malonic acid half oxyesters have utilized DFT to understand their enolization chemistry, which is key to their reactivity researchgate.net.

Table 1: Predicted Reactivity Parameters for this compound (Hypothetical DFT Data)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Mulliken Charge on Hydroxyl Oxygen | -0.65 | Suggests a likely site for electrophilic attack. |

| Mulliken Charge on α-Carbon | -0.15 | Indicates nucleophilic character after deprotonation. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from DFT calculations. Actual values would require specific computational studies.

DFT calculations provide a detailed picture of the electronic structure of this compound. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The distribution of these orbitals can reveal the most reactive sites in the molecule.

Furthermore, analysis of the molecular orbitals can provide insights into the nature of chemical bonds and non-covalent interactions within the molecule. For example, the delocalization of electrons across the phenyl ring and the carbonyl groups of the malonate can be visualized and quantified. This information is crucial for understanding the molecule's stability and spectroscopic properties. DFT studies on similar structures, such as phosphonate derivatives, have successfully used quantum descriptors to interpret chemical reactivity nih.gov.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt.

In the context of drug design, MD simulations are invaluable for understanding how a ligand, such as this compound, might interact with a biological target, like an enzyme's active site. By placing the molecule in a simulated environment with the target protein, researchers can observe the dynamics of the binding process.

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The stability of these interactions over the course of the simulation can provide an estimate of the binding affinity. For instance, MD simulations have been used to study the binding of various small molecules to enzyme active sites, providing insights that guide the design of more potent inhibitors researchgate.netmdpi.com. While no specific MD studies on this compound are available, the methodology is directly applicable.

Table 2: Potential Interactions of this compound in a Hypothetical Enzyme Active Site (from MD Simulation Analysis)

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Enzyme |

| Hydrogen Bond | Hydroxyl group, Carbonyl oxygen | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic | Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Pi-Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

In Silico Approaches for Drug Design and Virtual Screening

In silico methods encompass a range of computational techniques used in drug discovery to identify and optimize new drug candidates. These approaches can significantly reduce the time and cost associated with traditional drug development.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico drug design. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of molecules with known activity against a particular target, the activity of new, untested compounds like this compound can be predicted. This allows for the prioritization of compounds for synthesis and experimental testing nih.govmdpi.comnih.govimist.ma.

Virtual screening is another powerful in silico technique where large libraries of chemical compounds are computationally docked into the binding site of a target protein nih.govnih.govmdpi.comresearchgate.net. The compounds are then ranked based on their predicted binding affinity, and the top-ranking compounds are selected for further investigation. This compound could be included in such a library to assess its potential as an inhibitor for various enzymes. This approach has been successfully used to identify novel inhibitors for a wide range of biological targets eurekaselect.comresearchgate.net.

Table 3: Predicted Pharmacological Profile of this compound (Hypothetical In Silico Data)

| Property | Predicted Value | Method |

| Lipinski's Rule of Five | Compliant | QSAR |

| Predicted IC50 (Hypothetical Target) | 5.2 µM | Virtual Screening/Docking |

| ADMET - Oral Bioavailability | Moderate | In Silico ADMET Prediction |

| ADMET - Blood-Brain Barrier Permeation | Low | In Silico ADMET Prediction |

Note: These are hypothetical predictions to illustrate the output of in silico tools. Actual values would depend on the specific biological target and the models used.

Future Research Directions and Translational Impact

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the accessibility and study of Diethyl 2-(hydroxymethyl)-2-phenylmalonate. Current synthetic strategies for the parent compound, diethyl phenylmalonate, often involve multi-step processes such as Claisen condensation followed by decarbonylation, or palladium-catalyzed arylation of diethyl malonate. wikipedia.orgchemicalbook.com Future research should aim to develop more direct and atom-economical methods.

A promising area of investigation involves the direct, single-step hydroxymethylation of diethyl phenylmalonate. While methods exist for the hydroxymethylation of diethyl malonate using formaldehyde (B43269), adapting these for a sterically hindered, substituted malonate like diethyl phenylmalonate presents a challenge. orgsyn.org Research could focus on developing novel catalytic systems that can achieve high yields and selectivity for mono-hydroxymethylation, avoiding the formation of the bis(hydroxymethyl) byproduct.

Key research objectives should include:

Catalyst Development: Investigating new organocatalysts or transition-metal catalysts for the regioselective hydroxymethylation of diethyl phenylmalonate.

Asymmetric Synthesis: Developing enantioselective pathways to produce chiral versions of the target compound, which would be crucial for studying its interaction with biological systems.

| Proposed Synthetic Strategy | Key Research Focus | Potential Advantages |

| Direct Catalytic Hydroxymethylation | Development of catalysts for selective mono-hydroxymethylation of diethyl phenylmalonate. | Improved atom economy, reduced step count. |

| Tandem Arylation-Hydroxymethylation | One-pot synthesis from simpler starting materials like diethyl malonate and a phenyl source. | Increased process efficiency, lower production costs. |

| Enantioselective Synthesis | Use of chiral catalysts or auxiliaries to produce specific stereoisomers. | Access to enantiopure compounds for pharmacological evaluation. |

Investigation of Undiscovered Biological Activities and Therapeutic Applications

While the biological profile of this compound itself is not well-documented, complex derivatives have shown significant therapeutic potential. For instance, the compound JTT-130, which contains the this compound scaffold, acts as an intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP), a target for treating dyslipidemia. nih.gov In this complex prodrug, the core structure is critical for the molecule's unique hydrolysis mechanism, which involves the initial cleavage of a malonate ethyl ester followed by a decarboxylative fragmentation. nih.gov

This finding strongly suggests that the core compound and its simpler derivatives could possess valuable biological activities or serve as versatile intermediates for creating new therapeutic agents. Future research should systematically explore these possibilities. The hydroxymethyl group provides a convenient attachment point for creating a diverse library of esters, ethers, and carbamates, which could be screened for various biological targets.

Areas for investigation include:

Antimicrobial and Antifungal Activity: Compounds with malonate and phenyl structures have been explored for antimicrobial effects. ontosight.ai The target compound and its derivatives could be tested against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Properties: Diethyl 2-ethyl-2-phenylmalonate, a related compound, serves as an intermediate in the synthesis of anti-inflammatory drugs, suggesting the core scaffold's relevance in this area. chemimpex.com

Enzyme Inhibition: Following the lead of JTT-130, derivatives could be designed and screened as inhibitors for other enzymes implicated in metabolic diseases, oncology, or neurology. nih.gov

Integration with High-Throughput Screening and Automated Synthesis Platforms

The translational impact of this compound can be significantly accelerated by integrating its study with modern drug discovery technologies. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against biological targets, making it possible to quickly identify promising candidates. nih.govnih.gov

The structure of this compound is ideally suited for combinatorial chemistry and HTS. The reactive hydroxymethyl group serves as a versatile handle for derivatization. Using automated synthesis platforms, this "handle" can be systematically reacted with a large library of building blocks (e.g., carboxylic acids, alkyl halides) to generate a vast array of novel chemical entities.

Future work in this area should focus on:

Library Synthesis: Employing robotic synthesis platforms to create a large and structurally diverse library of esters and ethers derived from this compound.

HTS Campaigns: Screening this library against a wide range of biological assays, including enzyme inhibition, receptor binding, and cell-based functional assays, to identify new hit compounds. rsc.org

Structure-Activity Relationship (SAR) Studies: Using the data from HTS to build computational models that predict the biological activity of new derivatives, guiding the synthesis of more potent and selective compounds.

Development of Sustainable and Economically Viable Large-Scale Production Processes

For any promising compound to have a real-world translational impact, a scalable, cost-effective, and environmentally sustainable manufacturing process is essential. While laboratory-scale syntheses focus on proof-of-concept, industrial production requires optimization of every step to maximize yield, minimize waste, and ensure safety. google.com

Future research should address the challenges of scaling up the synthesis of this compound. This involves moving beyond traditional batch chemistry to more efficient and sustainable technologies.

Key development goals include:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and purity while minimizing energy consumption.

Continuous Flow Chemistry: Developing a continuous manufacturing process instead of a batch process. Flow chemistry often leads to better process control, improved safety, higher yields, and reduced waste, aligning with the principles of green chemistry. google.com

Green Chemistry Principles: Replacing hazardous reagents and solvents with safer, more environmentally benign alternatives. This could involve using biocatalysis (enzymes) for certain steps or employing recyclable catalysts.

By focusing on these research and development pillars, the scientific community can systematically unlock the full potential of this compound, paving the way for its application in medicine and industry.

常见问题

Q. What are the optimal synthetic routes for Diethyl 2-(hydroxymethyl)-2-phenylmalonate, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, diethyl malonate derivatives with hydroxymethyl groups are synthesized by introducing allyl or propargyl groups followed by oxidation or hydrolysis. A modified protocol involves reacting diethyl malonate with benzyl halides or styryl derivatives under basic conditions (e.g., NaH in DMF at reflux) . Optimization includes:

- Temperature : Elevated temperatures (100–125°C) improve reaction rates but may require reflux to avoid decomposition .

- Catalysts : NaH or Triton B enhances nucleophilic substitution efficiency, particularly for aryl halides .

- Purification : Chromatography or recrystallization (e.g., using methylene chloride/ether) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

- Methodological Answer : Key techniques include:

- <sup>1</sup>H/</sup><sup>13</sup>C NMR :

- Hydroxymethyl protons appear as a singlet or multiplet near δ 3.8–4.2 ppm.

- Phenyl protons resonate at δ 7.2–7.5 ppm (multiplicity depends on substitution) .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]<sup>+</sup>) with <1 ppm error .

- IR Spectroscopy : Stretch bands for ester carbonyl (~1740 cm<sup>-1</sup>) and hydroxyl (~3400 cm<sup>-1</sup>) groups .

Advanced Research Questions

Q. How do steric and electronic effects of the hydroxymethyl group influence the reactivity and stability of this compound under basic hydrolysis conditions?

- Methodological Answer : The hydroxymethyl group introduces steric hindrance and hydrogen-bonding capability, slowing hydrolysis compared to non-hydroxylated analogs. Key considerations:

- Alkali Concentration : Higher NaOH concentrations (≥2.5 M) may promote side reactions (e.g., decarboxylation). Lower concentrations (0.1–1 M) in water–EtOH mixtures are preferred .

- Temperature : Controlled heating (60–80°C) minimizes decomposition. Prolonged reflux (>6 h) risks cleavage of the malonate backbone .

- Substituent Effects : Fluorinated analogs show slower hydrolysis due to electron-withdrawing effects; hydroxymethyl’s electron-donating nature may accelerate decarboxylation .

Q. What computational methods are employed to elucidate the reaction mechanisms involving this compound, particularly in cyclization or condensation reactions?

- Methodological Answer : Density Functional Theory (DFT) at the M06-2X-D3/6-31+G(d,p) level with solvent models (e.g., SMD for EtOH) predicts reaction pathways. Steps include:

- Transition State Analysis : Identify energy barriers for cyclization or dealcoholization .

- Solvent Effects : Simulate hydrogen bonding between hydroxymethyl and solvents, which stabilizes intermediates .

- Kinetic Studies : Compare computed activation energies (e.g., 10–25 kcal/mol) with experimental rates .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation when using this compound in multi-step syntheses?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Use LC-MS or <sup>19</sup>F NMR (for fluorinated analogs) to detect trace byproducts (e.g., decarboxylated acids) .

- Condition Reproducibility : Strict control of moisture (anhydrous DMF) and catalyst loading (NaH vs. Triton B) minimizes variability .

- Scale-Up Challenges : Pilot reactions at ≤1 mmol scale with iterative HPLC purification (e.g., Chiralcel AD-H column) improve enantiomeric excess in asymmetric syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。